

Application Note: Gas Chromatography Analysis of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dimethyloctane

Cat. No.: B098873

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Introduction

4,5-Dimethyloctane (C₁₀H₂₂) is a branched-chain alkane.[1][2][3][4] The analysis of such hydrocarbons is crucial in various fields, including petroleum analysis, environmental monitoring, and the study of insect cuticular hydrocarbons.[5][6] Gas chromatography (GC) is the premier analytical technique for separating and quantifying volatile and semi-volatile compounds like **4,5-dimethyloctane**. [7] When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both identification and quantification.[8] This application note provides a detailed protocol for the analysis of **4,5-dimethyloctane** using GC-MS.

Physicochemical Properties

A summary of the key physical and chemical properties of **4,5-dimethyloctane** is provided in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₂₂ [1][2][3][4]
Molecular Weight	142.28 g/mol [1][2][3]
Appearance	Colorless liquid (expected)
Polarity	Nonpolar
CAS Registry Number	15869-96-2[2][3][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary to isolate the analyte and remove interferences.

a) Direct Dilution (for relatively clean liquid samples):

- Pipette a known volume of the sample into a clean glass vial.[\[8\]](#)
- Dilute the sample with a volatile organic solvent such as hexane or iso-octane to a concentration within the calibrated range of the instrument.[\[8\]](#) A typical starting concentration is in the range of 0.1 - 1 mg/mL.[\[7\]](#)
- Vortex the sample to ensure homogeneity.
- Transfer an aliquot of the diluted sample to a 2 mL autosampler vial for GC-MS analysis.[\[8\]](#)

b) Liquid-Liquid Extraction (LLE) (for aqueous samples):

- Place a known volume of the aqueous sample into a separatory funnel.
- Add a volume of an immiscible organic solvent (e.g., hexane, dichloromethane).[\[8\]](#)
- Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
- Allow the layers to separate.
- Drain the organic layer (bottom layer if using dichloromethane, top layer if using hexane) into a clean collection flask.
- Repeat the extraction with fresh organic solvent for exhaustive extraction.
- Combine the organic extracts.
- Dry the extract by passing it through a small column of anhydrous sodium sulfate.

- Concentrate the extract to a small volume under a gentle stream of nitrogen if necessary.
- Transfer the final extract to a 2 mL autosampler vial.

c) Headspace Analysis (for volatile compounds in solid or liquid matrices):

Headspace analysis is ideal for isolating volatile components like **4,5-dimethyloctane** without injecting the non-volatile matrix components.[\[9\]](#)

- Place a known amount of the solid or liquid sample into a headspace vial.[\[9\]](#)
- Seal the vial tightly with a septum cap.[\[7\]](#)
- Place the vial in the headspace autosampler, which will heat the sample to a set temperature for a specific time to allow the volatile compounds to partition into the headspace.[\[9\]](#)
- A sample of the headspace gas is then automatically injected into the GC.[\[9\]](#)

GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and column used. Non-polar columns are standard for alkane analysis.[\[10\]](#)

Parameter	Recommended Setting
Gas Chromatograph	
Column	HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[11]
Carrier Gas	Helium, constant flow rate of 1.0 mL/min[11]
Injector Type	Split/Splitless
Injector Temperature	250 °C[11]
Injection Volume	1 µL
Split Ratio	50:1 (can be adjusted based on sample concentration)
Oven Program	Initial temperature: 50 °C, hold for 2 minutes
Ramp: 10 °C/min to 250 °C	
Final hold: 5 minutes at 250 °C	
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C[11]
Quadrupole Temperature	150 °C
Transfer Line Temperature	280 °C[11]
Electron Energy	70 eV
Mass Range	m/z 40-300[11]
Scan Mode	Full Scan

Data Presentation

Quantitative data for **4,5-dimethyloctane** analysis should be presented in a clear and structured manner. Below is an example table summarizing key chromatographic and mass

spectrometric data.

Analyte	Retention Time (min)	Kovats Retention Index (non-polar column)	Key Mass Fragments (m/z)
4,5-Dimethyloctane	To be determined experimentally	~943-948[2][12]	43, 57, 71, 85, 99, 142 (M ⁺ , may be weak or absent)[13]

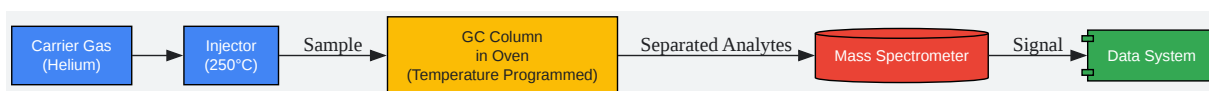
Note: The retention time is highly dependent on the specific GC system and conditions. The Kovats Retention Index provides a more standardized value. Branched alkanes often show preferential fragmentation at the branching point, leading to a more stable secondary carbocation. The molecular ion peak (M⁺) for highly branched alkanes can be weak or absent in EI mass spectra.[13]

Visualizations



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Caption: Workflow for the GC-MS analysis of **4,5-dimethyloctane**.



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Caption: Logical relationship of GC-MS system components.

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